2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

Catalog No.
S823309
CAS No.
1513-69-5
M.F
C5H4F3N3O
M. Wt
179.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

CAS Number

1513-69-5

Product Name

2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

IUPAC Name

2-amino-4-(trifluoromethyl)-1H-pyrimidin-6-one

Molecular Formula

C5H4F3N3O

Molecular Weight

179.1 g/mol

InChI

InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-3(12)11-4(9)10-2/h1H,(H3,9,10,11,12)

InChI Key

ZEPSVMLZBXDPGU-UHFFFAOYSA-N

SMILES

C1=C(N=C(NC1=O)N)C(F)(F)F

Canonical SMILES

C1=C(NC(=NC1=O)N)C(F)(F)F

Isomeric SMILES

C1=C(NC(=NC1=O)N)C(F)(F)F
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that is commonly used in organic synthesis and pharmaceutical research. It was first synthesized in the 1950s by Arakawa and coworkers, who reported the isolation of the compound from uracil oxidation products. Since then, 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has been extensively studied for its physical and chemical properties, biological activities, and potential applications in various fields of research and industry.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of 228-230°C and a pKa value of 9.8. The compound is stable under normal laboratory conditions but undergoes degradation upon exposure to light and air. Its chemical structure is characterized by a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 4, and a trifluoromethyl group at position 6.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine can be synthesized by various methods, including the oxidation of uracil, the reaction of pyrimidine with methyl trifluoroacetate, and the reaction of cyanoacetaldehyde with fluorine-containing methylene compounds. The chemical synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine typically involves the use of reagents such as potassium permanganate, potassium dichromate, or sodium hypochlorite. The purity and identity of the compound can be characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.
Several analytical methods can be used to measure the concentration of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in samples, including high-performance liquid chromatography, gas chromatography, and spectrophotometry. These methods are useful for quantifying the compound in biological samples, environmental samples, and pharmaceutical preparations.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has been shown to exhibit a range of biological activities, including antidiabetic, antitumor, and anti-inflammatory effects. It is also a potent inhibitor of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. The compound has been tested in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent for various diseases.
The toxicity and safety of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine have been evaluated in several scientific experiments. Acute toxicity studies in rodents have reported LD50 values of 880 mg/kg for oral administration and 175 mg/kg for intravenous administration. The compound has also been shown to cause skin irritation and eye irritation in animal models. However, these toxic effects are generally mild and reversible, and the compound is considered safe for use in scientific experiments at appropriate doses.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has been used in various scientific experiments for its ability to inhibit xanthine oxidase and modulate oxidative stress. It has also been tested as a potential antidiabetic agent, with promising results in animal models. Additionally, the compound has been used as a precursor in the synthesis of various pharmaceuticals, including anticancer agents and antiviral agents.
Research on 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is ongoing, with several studies focusing on its potential applications in various fields of research and industry. Recent studies have investigated the compound's anticancer activity, antidiabetic activity, and anti-inflammatory activity, with promising results in several in vitro and in vivo models.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has potential implications in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. It can be used as a starting material for the synthesis of various pharmaceuticals, including anticancer agents and antiviral agents. Additionally, the compound has been shown to have potential as a natural herbicide and insecticide, making it an attractive candidate for use in agriculture. Its unique chemical and physical properties also make it a potential candidate for use in materials science, including the synthesis of functional materials and nanomaterials.
While 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine has shown promising results in various scientific experiments, several limitations and future directions should be considered. One limitation is the lack of clinical data on the effectiveness and safety of the compound in humans. Future studies should focus on the clinical evaluation of the compound's therapeutic potential and toxicity in humans. Additionally, further research is needed to optimize the synthesis and characterization of the compound and to explore its potential applications in various fields of research and industry.
1. Evaluate the effectiveness and safety of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine in clinical trials for various diseases.
2. Develop more efficient and cost-effective synthetic routes for the compound.
3. Investigate the potential of the compound as a diagnostic tool for various diseases.
4. Explore the use of the compound in materials science, including the synthesis of functional materials and nanomaterials.
5. Evaluate the potential of the compound as a therapeutic agent for neurodegenerative diseases.
6. Investigate the potential of the compound as a natural insecticide and herbicide for agricultural applications.
7. Evaluate the potential of the compound as a modulator of the gut microbiome.
8. Investigate the potential of the compound as an anticancer agent for various types of cancers.
9. Develop new analytical methods for the quantification of the compound in complex matrices.
10. Explore the potential of the compound as a tool for understanding the mechanisms of oxidative stress and inflammation in various diseases.

XLogP3

-0.4

Dates

Modify: 2023-08-15

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